molecular formula C18H20N2O4S B2396213 Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 332045-90-6

Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No. B2396213
CAS RN: 332045-90-6
M. Wt: 360.43
InChI Key: WEVSSVOXEUHILZ-UHFFFAOYSA-N
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Description

Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a chemical compound with the molecular formula C18H20N2O4S and a molecular weight of 360.4274 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Another study reported the synthesis of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyridinyl ring, a sulfanyl group, and an ethyl acetate group .


Chemical Reactions Analysis

Ethyl cyanoacetate, a compound with similar functional groups, is known for its versatility in synthetic chemistry due to its three different reactive centers—nitrile, ester, and acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, compounds with similar structures have shown promising cytotoxic effects against human breast cancer cells .

Future Directions

Compounds with similar structures have shown promising results in anticancer research, particularly against breast cancer . This suggests potential future directions for the development of potent anticancer agents using this compound or its derivatives .

properties

IUPAC Name

ethyl 2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-23-13-7-5-12(6-8-13)14-9-16(21)20-18(15(14)10-19)25-11-17(22)24-4-2/h5-8,14H,3-4,9,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSSVOXEUHILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

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